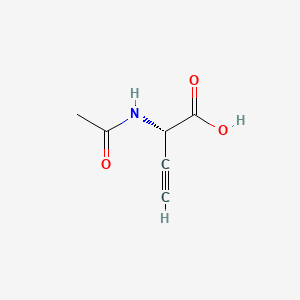

3-Butynoic acid, 2-(acetylamino)-, (S)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Butynoic acid, 2-(acetylamino)-, (S)- is an organic compound with a unique structure that includes both an alkyne and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butynoic acid, 2-(acetylamino)-, (S)- typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-butynoic acid and acetyl chloride.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the acetylation process.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 3-Butynoic acid, 2-(acetylamino)-, (S)- may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, ensuring the consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

3-Butynoic acid, 2-(acetylamino)-, (S)- undergoes various types of chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of 3-Butynoic acid, 2-(acetylamino)-, (S)-, such as carboxylic acids, ketones, and substituted amides.

Scientific Research Applications

3-Butynoic acid, 2-(acetylamino)-, (S)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and click chemistry reactions.

Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in metabolic pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory agent.

Industry: It is used in the synthesis of various functionalized compounds and materials.

Mechanism of Action

The mechanism of action of 3-Butynoic acid, 2-(acetylamino)-, (S)- involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound acts as an inhibitor of acyl CoA dehydrogenase, an enzyme involved in fatty acid metabolism.

Pathways Involved: By inhibiting this enzyme, the compound can modulate metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

3-Butynoic acid: Shares the alkyne functional group but lacks the acetylamino group.

2-Amino-3-butynoic acid: Contains an amino group instead of an acetylamino group.

Uniqueness

3-Butynoic acid, 2-(acetylamino)-, (S)- is unique due to its combination of alkyne and amide functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Biological Activity

3-Butynoic acid, 2-(acetylamino)-, (S)- is a compound with notable biological activity that has garnered attention in various fields, including medicinal chemistry and biochemistry. This article explores its biological properties, pharmacological actions, and potential applications based on recent research findings.

- Molecular Formula : C5H7NO2

- Molecular Weight : 115.11 g/mol

- CAS Number : 2345-51-9

Biological Activity Overview

3-Butynoic acid derivatives exhibit diverse biological activities, particularly in the modulation of enzyme functions and metabolic pathways. The compound acts as a potent selenocysteine lyase in vitro, mobilizing selenium from L-selenocysteine, which is crucial for various physiological processes including antioxidant defense mechanisms and cellular signaling pathways .

Enzymatic Functions

The compound's primary biological activity includes:

- Cysteine Desulfurase Activity : It plays a role in sulfur metabolism by converting L-cysteine to L-alanine, essential for synthesizing sulfur-containing biomolecules .

- Hydrogen Sulfide Production : It is involved in generating hydrogen sulfide (H2S), a signaling molecule implicated in vasodilation and inflammation regulation .

Pharmacological Profile

The pharmacological profile of 3-butynoic acid, 2-(acetylamino)-, (S)- indicates its potential therapeutic applications. Key findings include:

- Absorption and Distribution : Predicted high human intestinal absorption (0.805) suggests good bioavailability .

- Blood-Brain Barrier Penetration : Moderate ability to cross the blood-brain barrier (0.6267) may allow for central nervous system effects .

- Non-inhibition of CYP450 Enzymes : The compound does not inhibit major cytochrome P450 enzymes (2C9, 2D6, 3A4), reducing the risk of drug-drug interactions .

Study 1: Antioxidant Activity

A study investigated the antioxidant properties of 3-butynoic acid derivatives. Results indicated that these compounds significantly reduced oxidative stress markers in cellular models. The mechanism was attributed to increased glutathione levels facilitated by H2S production .

Study 2: Cardiovascular Effects

In vitro studies demonstrated that the compound could induce vasodilation in isolated rat aortic rings. This effect was mediated through H2S signaling pathways, highlighting its potential use in treating cardiovascular diseases .

Study 3: Cancer Research

Research has explored the use of 3-butynoic acid derivatives in cancer therapy. Preliminary results suggest that these compounds may inhibit tumor growth by modulating metabolic pathways involved in cell proliferation and apoptosis .

Applications in Drug Discovery

3-Butynoic acid serves as a versatile building block in organic synthesis. Its derivatives have been employed in:

Properties

CAS No. |

73537-08-3 |

|---|---|

Molecular Formula |

C6H7NO3 |

Molecular Weight |

141.12 g/mol |

IUPAC Name |

(2S)-2-acetamidobut-3-ynoic acid |

InChI |

InChI=1S/C6H7NO3/c1-3-5(6(9)10)7-4(2)8/h1,5H,2H3,(H,7,8)(H,9,10)/t5-/m0/s1 |

InChI Key |

LRGYRJZGUPFTQI-YFKPBYRVSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](C#C)C(=O)O |

Canonical SMILES |

CC(=O)NC(C#C)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.